molecular formula C18H20N2O2 B299494 3-methoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide

3-methoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide

Cat. No. B299494
M. Wt: 296.4 g/mol
InChI Key: HEHZIZYECNKXIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide, also known as MPB, is a synthetic compound that has been extensively studied in the field of pharmacology. It is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in regulating the reward system in the brain. MPB has been shown to have potential therapeutic applications in the treatment of addiction, schizophrenia, and other neurological disorders.

Mechanism of Action

The dopamine D3 receptor is primarily expressed in the mesolimbic pathway, which is involved in the reward system in the brain. 3-methoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide selectively antagonizes the D3 receptor, reducing the release of dopamine in this pathway. This leads to a reduction in the rewarding effects of drugs of abuse such as cocaine, making it a potential treatment for addiction.
Biochemical and Physiological Effects:
3-methoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the expression of the c-fos gene in the nucleus accumbens, a key brain region involved in the reward system. 3-methoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide has also been shown to reduce the expression of the tyrosine hydroxylase gene, which is involved in the synthesis of dopamine. Additionally, 3-methoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide has been shown to reduce the expression of the dopamine transporter, which is responsible for the reuptake of dopamine.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-methoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of D3 receptor antagonism without affecting other receptors. However, one limitation of using 3-methoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide is its low solubility in water, which can make it difficult to administer in certain experimental paradigms.

Future Directions

There are several future directions for research on 3-methoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide. One area of interest is the potential use of 3-methoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide in the treatment of schizophrenia, as the D3 receptor has been implicated in the pathophysiology of this disorder. Another area of interest is the development of more water-soluble analogs of 3-methoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide, which would allow for easier administration in lab experiments. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-methoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide and its potential therapeutic applications.
Conclusion:
In conclusion, 3-methoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of addiction, schizophrenia, and other neurological disorders. Its selective antagonism of the dopamine D3 receptor makes it a promising candidate for these applications. Future research on 3-methoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide will continue to shed light on its potential uses and limitations.

Synthesis Methods

The synthesis of 3-methoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide involves the reaction of 3-(1-pyrrolidinyl)aniline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain 3-methoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide in high yield and purity.

Scientific Research Applications

3-methoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide has been extensively studied in scientific research for its potential therapeutic applications. Its selective antagonism of the dopamine D3 receptor makes it a promising candidate for the treatment of addiction, particularly cocaine addiction. 3-methoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide has been shown to reduce cocaine self-administration and reinstatement in animal models, indicating its potential as an anti-addictive agent.

properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

3-methoxy-N-(3-pyrrolidin-1-ylphenyl)benzamide

InChI

InChI=1S/C18H20N2O2/c1-22-17-9-4-6-14(12-17)18(21)19-15-7-5-8-16(13-15)20-10-2-3-11-20/h4-9,12-13H,2-3,10-11H2,1H3,(H,19,21)

InChI Key

HEHZIZYECNKXIM-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)N3CCCC3

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.